molecular formula C5H9Cl3O B14611084 1,3-Dichloro-2-(2-chloroethoxy)propane CAS No. 60545-53-1

1,3-Dichloro-2-(2-chloroethoxy)propane

Cat. No.: B14611084
CAS No.: 60545-53-1
M. Wt: 191.48 g/mol
InChI Key: JNMJFGXCWUBSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-(2-chloroethoxy)propane is an organic compound with the molecular formula C₅H₉Cl₃O. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity due to the presence of multiple chlorine atoms and an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(2-chloroethoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with 2-chloroethanol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-(2-chloroethoxy)propane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The ether linkage can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.

    Elimination Reactions: Potassium tert-butoxide or sodium hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Elimination Reactions: Alkenes such as 1,3-dichloropropene.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

1,3-Dichloro-2-(2-chloroethoxy)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving the modification of biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-(2-chloroethoxy)propane involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

    1,3-Dichloropropane: Similar in structure but lacks the ether linkage.

    2-Chloroethanol: Contains a single chlorine atom and an alcohol group.

    1,3-Dichloro-2-propanol: Contains a hydroxyl group instead of the ether linkage.

Uniqueness: 1,3-Dichloro-2-(2-chloroethoxy)propane is unique due to the presence of both multiple chlorine atoms and an ether linkage, which imparts distinct reactivity and applications compared to its similar compounds.

Properties

CAS No.

60545-53-1

Molecular Formula

C5H9Cl3O

Molecular Weight

191.48 g/mol

IUPAC Name

1,3-dichloro-2-(2-chloroethoxy)propane

InChI

InChI=1S/C5H9Cl3O/c6-1-2-9-5(3-7)4-8/h5H,1-4H2

InChI Key

JNMJFGXCWUBSQM-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.